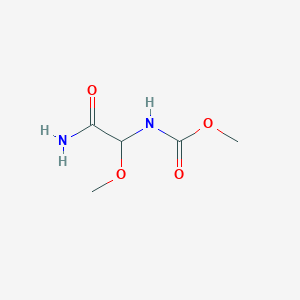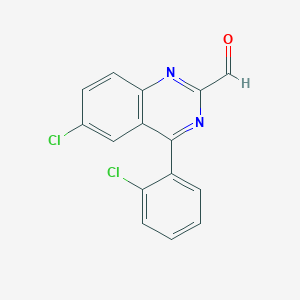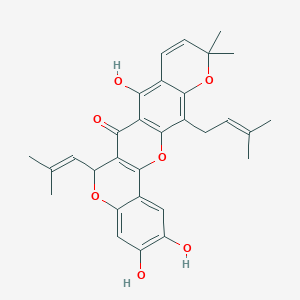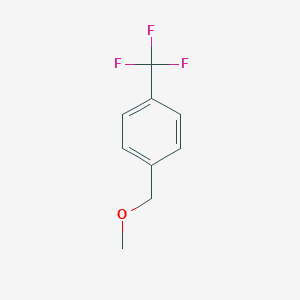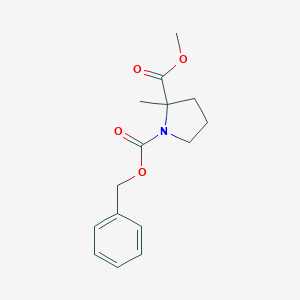
1-Benzyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate
Descripción general
Descripción
The compound of interest, 1-Benzyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate, is a derivative of pyrrolidine dicarboxylate. It is closely related to various compounds that have been synthesized and studied for their chemical and biological properties. For instance, the synthesis of the 1-benzyl derivative of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid (1-benzyl-APDC) has been reported, which shows good selectivity for metabotropic glutamate receptors (mGluRs), indicating potential pharmacological applications .
Synthesis Analysis
The synthesis of related pyrrolidine derivatives often involves multi-step reactions with a focus on maintaining stereochemical integrity. For example, the asymmetric synthesis of 4-aminopyrrolidine carboxylic acids has been achieved with high diastereomeric excess (d.e.) and overall yield, indicating the efficiency of the synthetic routes employed . Similarly, the synthesis of 1-benzyl-APDC from cis-4-hydroxy-D-proline demonstrates the feasibility of producing benzyl-substituted pyrrolidine derivatives . The melting reaction has also been used to synthesize 1-benzyl-3-hydroxypyrrolidine-2,5-dione, which suggests that similar methods could potentially be adapted for the synthesis of 1-Benzyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is often characterized by techniques such as NMR and IR spectroscopy. The structure of 1-benzyl-3-hydroxypyrrolidine-2,5-dione was confirmed using these methods . Additionally, crystallographic studies on related compounds, such as 2-methylpyridinium 2-carboxybenzoate, provide insights into the molecular conformations and intermolecular interactions, such as hydrogen bonding and π-π interactions, which could be relevant for understanding the structure of 1-Benzyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, including azo coupling, as demonstrated by the synthesis of fluorescent pyrrolo[3,4-c]pyridazine-5-carboxylates from 4-aminopyrrole-2-carboxylate . The benzylation of alcohols using a bench-stable pyridinium salt indicates the potential for pyrrolidine derivatives to participate in benzylation reactions . Wittig olefination has also been employed to synthesize cyclopropyl amino acids from related substrates, suggesting that similar strategies could be applied to modify the double bond content of pyrrolidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be influenced by their molecular structure. For instance, the luminescent properties of yttrium benzene dicarboxylates have been studied, showing bathochromic and hypsochromic shifts, which could be relevant when considering the optical properties of 1-Benzyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate . The formation of two-dimensional hydrogen-bonded supramolecular networks in compounds of benzene-1,2,4,5-tetracarboxylic acid with various ligands highlights the importance of hydrogen bonding in determining the solid-state properties of these compounds .
Aplicaciones Científicas De Investigación
Pharmacological Research Tool
1-Benzyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate derivatives, such as 1-benzyl-APDC, have shown potential as pharmacological research tools. Specifically, the 1-benzyl derivative of APDC exhibits selectivity for metabotropic glutamate receptors (mGluRs), particularly mGluR6. This selectivity makes it a useful compound in neuropharmacological studies (Tueckmantel et al., 1997).
Antimicrobial Activity
Derivatives of 1-Benzyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate have been explored for their antimicrobial properties. A study on the microwave-assisted synthesis of these derivatives revealed that compounds like 1-acetyl-2-benzylpyrrolidine-2-carboxamide show significant antimicrobial activity (Sreekanth & Jha, 2020).
Neuroleptic Activity
The compound has been investigated for its neuroleptic activity. Benzamides of 1-benzyl-2-methylpyrrolidine derivatives demonstrated inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating potential as neuroleptic agents (Iwanami et al., 1981).
Catalysis and Synthesis
1-Benzyl 2-methylpyrrolidine derivatives have applications in catalysis and synthetic chemistry. For instance, platinum-catalyzed intramolecular hydroamination of unactivated olefins with secondary alkylamines using these derivatives leads to the formation of pyrrolidine derivatives (Bender & Widenhoefer, 2005).
Derivatization Reagents in Chromatography
These compounds serve as derivatization reagents in high-performance liquid chromatography (HPLC). They have been used for selective and sensitive derivatization of carboxylic acids, enhancing detection sensitivity in HPLC analyses (Morita & Konishi, 2002).
Large-Scale Synthesis
Large-scale synthesis of derivatives like (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid highlights its significance in industrial-scale organic synthesis (Yoshida et al., 1996).
Metabolism Studies
Studies on the metabolism of 1-benzylpyrrolidine derivatives have provided insights into the formation of metabolically generated electrophilic species, which are relevant for understanding drug metabolism and toxicology (Ho & Castagnoli, 1980).
Safety And Hazards
The safety and hazards of “1-Benzyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate” are not well-documented. However, for a similar compound, “1-Benzyl 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride”, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment3.
Direcciones Futuras
The future directions for “1-Benzyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate” are not well-documented in the literature. However, given its structural similarity to other compounds used in the Aryl Halide Chemistry Informer Library, it may have potential applications in complex synthesis1.
Propiedades
IUPAC Name |
1-O-benzyl 2-O-methyl 2-methylpyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(13(17)19-2)9-6-10-16(15)14(18)20-11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZYJNOJPVEUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



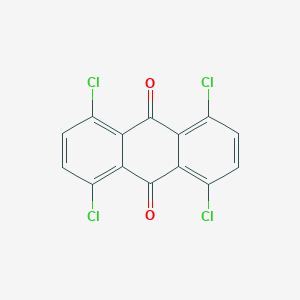
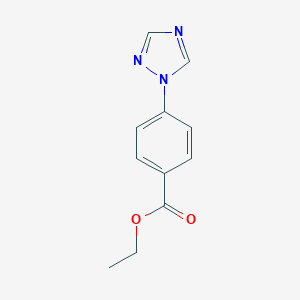
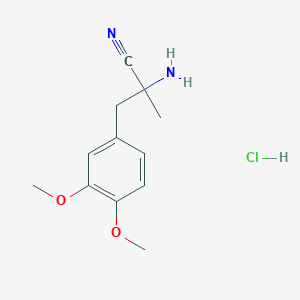
![ethyl 2-[[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate](/img/structure/B125670.png)
